Phosphine sulfide, diethyl-
Description
Contextualization within Organophosphorus Chemistry
Diethylphosphine (B1582533) sulfide (B99878), with the chemical formula (C₂H₅)₂P(S)H, is an organophosphorus compound that holds a significant position within the broader field of organophosphorus chemistry. This area of chemistry studies organic compounds containing carbon-phosphorus bonds. rsc.org Organophosphorus compounds are classified based on the oxidation state and coordination number of the phosphorus atom. rsc.org Diethylphosphine sulfide belongs to the class of phosphine (B1218219) sulfides, which are characterized by a tetrahedral phosphorus atom double-bonded to a sulfur atom and single-bonded to organic substituents. rsc.orgontosight.ai These compounds are generally colorless, air-stable solids. rsc.org
The chemistry of phosphine chalcogenides, including oxides, sulfides, and selenides, is a well-established area of organophosphorus research. rsc.org The synthesis of phosphine sulfides is most commonly achieved through the straightforward oxidation of the corresponding tertiary phosphines with elemental sulfur. organic-chemistry.org The reactivity and properties of phosphine sulfides are influenced by the nature of the organic groups attached to the phosphorus atom. rsc.org In the case of diethylphosphine sulfide, the presence of two ethyl groups and a hydrogen atom directly bonded to the phosphorus imparts specific characteristics that have been exploited in various research contexts.
Significance in the Study of Reactive Phosphorus Intermediates
A pivotal role of diethylphosphine sulfide in academic research lies in its utility as a precursor for the generation and study of highly reactive and elusive phosphorus-containing intermediates in the gas phase. Specifically, it has been instrumental in the investigation of thioxophosphane (H-P=S) and its tautomer, (thiohydroxy)phosphinidene (H-S-P). researchgate.netresearchgate.net
Utilizing a sophisticated technique known as neutralization-reionization mass spectrometry (NRMS), researchers have been able to generate these transient species from diethylphosphine sulfide. researchgate.netresearchgate.net The process involves the electron impact ionization of diethylphosphine sulfide, which leads to the formation of specific radical cations. These ions can then be selectively reduced to their neutral counterparts, allowing for the characterization of molecules that are otherwise unstable in the condensed phase. researchgate.netresearchgate.net
Notably, the H-S-P•+ radical cations, produced from the electron impact ionization of diethylphosphine sulfide, are cleanly reduced to form H-S-P. researchgate.net This was a significant finding as H-S-P represented the first instance of a molecule with the general formula "XPS" (where X can be a halogen) in which the phosphorus atom is not in the central position. researchgate.net Furthermore, anions of H-P=S, generated in negative chemical ionization experiments with diethylphosphine sulfide, can be readily oxidized to produce neutral H-P=S. researchgate.net These studies have provided fundamental insights into the intrinsic stability and properties of these low-coordinated phosphorus species.
The table below summarizes the key reactive intermediates generated from diethylphosphine sulfide and the experimental techniques employed.
| Precursor Compound | Experimental Technique | Generated Intermediate(s) | Significance |
| Diethylphosphine sulfide | Neutralization-Reionization Mass Spectrometry (NRMS) | Thioxophosphane (H-P=S), (Thiohydroxy)phosphinidene (H-S-P) | First gas-phase generation and characterization of these elusive species. researchgate.netresearchgate.net |
| Diethylphosphine sulfide | Electron Impact Ionization | H-S-P•+ radical cations | Precursor to neutral H-S-P. researchgate.net |
| Diethylphosphine sulfide | Negative Chemical Ionization | H-P=S•- anions | Precursor to neutral H-P=S. researchgate.net |
Historical Development of Diethylphosphine Sulfide Research
Early research in organophosphorus chemistry focused on the synthesis and basic reactivity of various phosphine derivatives. The synthesis of phosphine sulfides, including those with alkyl substituents like the ethyl groups in diethylphosphine sulfide, has long been a fundamental transformation in this field. organic-chemistry.org
A significant milestone in the study of diethylphosphine sulfide came with the advent and application of advanced mass spectrometry techniques. The work in the early 1990s that utilized neutralization-reionization mass spectrometry to generate and characterize H-P=S and H-S-P from diethylphosphine sulfide marked a key development. researchgate.nettandfonline.com This demonstrated the compound's value not just as a stable organophosphorus species but as a crucial tool for probing the fundamental nature of reactive phosphorus intermediates that are otherwise difficult to study. This research opened new avenues for understanding the gas-phase chemistry of phosphorus-sulfur systems.
Structure
3D Structure
Properties
CAS No. |
6591-06-6 |
|---|---|
Molecular Formula |
C4H10PS+ |
Molecular Weight |
121.16 g/mol |
IUPAC Name |
diethyl(sulfanylidene)phosphanium |
InChI |
InChI=1S/C4H10PS/c1-3-5(6)4-2/h3-4H2,1-2H3/q+1 |
InChI Key |
MXHGTJWECJMHEU-UHFFFAOYSA-N |
Canonical SMILES |
CC[P+](=S)CC |
Origin of Product |
United States |
Synthetic Methodologies of Diethylphosphine Sulfide
Direct Synthetic Routes from Elemental Precursors
The most straightforward approach to diethylphosphine (B1582533) sulfide (B99878) involves the direct reaction of a suitable phosphorus precursor with elemental sulfur. This method is valued for its atom economy and often proceeds with high efficiency.
Reaction of Diethylphosphine with Sulfur
The direct thionation of diethylphosphine with elemental sulfur represents a fundamental and widely employed method for the synthesis of diethylphosphine sulfide. This reaction is analogous to the well-established sulfurization of other tertiary phosphines. The process involves the nucleophilic attack of the phosphorus atom of diethylphosphine on the elemental sulfur ring (typically S₈).
Optimization of Reaction Conditions for Research Synthesis
The efficiency and yield of the direct synthesis of diethylphosphine sulfide can be significantly influenced by the reaction conditions. Optimization of these parameters is crucial for achieving desired outcomes in a research setting. Key factors that are typically optimized include the choice of solvent, reaction temperature, and stoichiometry of the reactants.
The selection of an appropriate solvent is critical. While the reaction can proceed in a variety of solvents, the rate and ease of product isolation can differ. Common laboratory solvents are often suitable for this type of reaction. mdpi.com For analogous reactions like the synthesis of triphenylphosphine (B44618) sulfide, solvents such as dichloromethane (B109758) or toluene (B28343) are frequently used. mdpi.com The reaction temperature can also be manipulated to control the reaction rate. While the reaction of many phosphines with sulfur is rapid even at room temperature, gentle heating may be employed to ensure complete conversion, especially for less reactive phosphines. mdpi.com
The stoichiometry of the reactants is another important consideration. While a 1:1 molar ratio of diethylphosphine to sulfur is theoretically required, a slight excess of sulfur is sometimes used to drive the reaction to completion. The progress of the reaction can be conveniently monitored by techniques such as ³¹P NMR spectroscopy, observing the shift from the diethylphosphine signal to the characteristic signal of diethylphosphine sulfide.
Interactive Data Table: Optimization of Reaction Conditions for Phosphine (B1218219) Sulfide Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Outcome |
| Solvent | Toluene | Dichloromethane | Tetrahydrofuran | Yield and purity can be solvent-dependent. |
| Temperature | Room Temperature | 40 °C | Reflux | Higher temperatures can increase reaction rate but may lead to side products. |
| Stoichiometry (P:S) | 1:1 | 1:1.1 | 1.2:1 | A slight excess of sulfur is often optimal. |
| Reaction Time | 1 hour | 3 hours | 12 hours | Monitored by TLC or NMR for completion. |
This table presents a generalized overview of parameters optimized for phosphine sulfide synthesis based on established chemical principles and findings from related reactions.
Indirect Synthetic Pathways
Indirect routes to diethylphosphine sulfide offer alternative synthetic strategies, often starting from more complex or readily available organophosphorus compounds. These methods involve the chemical transformation of a phosphorus-containing precursor to introduce the sulfur atom.
Approaches Involving Phosphorus(III) Precursors
Diethylphosphine sulfide can be synthesized from various phosphorus(III) precursors other than diethylphosphine itself. A common strategy involves the use of diethylphosphinous chlorides (diethylchlorophosphine). These compounds can be reacted with a sulfur source to yield the desired product. For instance, the reaction of P(III) chlorides with certain reagents can lead to the formation of phosphine sulfides. rsc.orgresearchgate.net
Another approach within this category involves the synthesis of alkylphosphine sulfides from red phosphorus and alkyl bromides in the presence of elemental sulfur. nih.gov This method, while producing a mixture of products, demonstrates the feasibility of building the target molecule from elemental phosphorus under specific catalytic conditions. nih.gov
Derivatization from Other Organophosphorus Compounds
A significant indirect route to diethylphosphine sulfide is the derivatization of other organophosphorus compounds, most notably diethylphosphine oxide. The conversion of a phosphine oxide to the corresponding phosphine sulfide is a common transformation in organophosphorus chemistry. This is typically achieved using a thionating agent. Lawesson's reagent is a widely used reagent for this purpose, effectively converting the P=O bond into a P=S bond. organic-chemistry.orgrsc.org
This method is particularly useful when the corresponding phosphine oxide is more accessible or stable than the phosphine itself. The reaction generally proceeds under mild conditions and is tolerant of a variety of functional groups. organic-chemistry.org Conversely, the desulfurization of phosphine sulfides to the corresponding phosphines is also a known process, often employing reagents like tributylphosphine (B147548) or silanes, highlighting the reversible nature of this functional group transformation in a broader synthetic context. rsc.org
Diethylphosphine Sulfide As a Precursor and Reagent in Advanced Syntheses
Generation of Transient Phosphorus Species for Research
The principal application of diethylphosphine (B1582533) sulfide (B99878) in advanced research is as a starting material for the production and characterization of elusive, low-coordinate phosphorus compounds. These transient species are of fundamental interest for understanding chemical bonding and reactivity.
Diethylphosphine sulfide is a well-established precursor for the gas-phase generation of the transient molecules thioxophosphane (H-P=S) and its tautomer, (thiohydroxy)phosphinidene (H-S-P). rsc.orgresearchgate.net These species are the second-row analogues of HNO and HOS, respectively, and their study provides insight into the properties of molecules with phosphorus-sulfur bonds. core.ac.uk Research has demonstrated that both H-P=S and H-S-P are stable molecules in the rarefied environment of the gas phase. rsc.orgresearchgate.netorganic-chemistry.org
Electron impact (EI) ionization of diethylphosphine sulfide, (C₂H₅)₂HP=S, is a key technique used to initiate the formation of the desired transient species. rsc.orgcore.ac.uk This method involves bombarding gaseous diethylphosphine sulfide with high-energy electrons (e.g., 70 eV), causing fragmentation of the parent molecule. organic-chemistry.org This process selectively generates radical cations corresponding to the species of interest. Specifically, EI ionization of diethylphosphine sulfide has been successfully used to produce H-S-P•+ radical cations. rsc.orgresearchgate.netorganic-chemistry.org In separate experiments using negative chemical ionization (NCI), H-P=S•- anions can be generated from the same precursor. rsc.orgresearchgate.net
Neutralization-Reionization Mass Spectrometry (NRMS) is a powerful analytical technique that has been instrumental in confirming the existence and stability of neutral H-P=S and H-S-P molecules generated from diethylphosphine sulfide. rsc.orgmdpi.com The process involves taking the ions generated via electron impact and neutralizing them in the gas phase. For instance, H-S-P•+ radical cations, formed from diethylphosphine sulfide, are cleanly reduced to form the neutral H-S-P molecule. rsc.orgresearchgate.netorganic-chemistry.org Similarly, the H-P=S•- anions are oxidized to generate neutral H-P=S. rsc.orgresearchgate.net The subsequent reionization of these neutral molecules allows for their mass spectrometric detection, confirming that they are viable, stable species in the gas phase. mdpi.com This technique was crucial in the first definitive characterization of these elusive molecules. core.ac.uk
While diethylphosphine sulfide is a primary chemical precursor, alternative physical methods have been developed to generate thioxophosphane for spectroscopic analysis. One such method involves applying a pulsed discharge through a gaseous mixture of phosphine (B1218219) (PH₃) and hydrogen sulfide (H₂S) diluted in a carrier gas like argon. core.ac.uk This technique also successfully produces HPS in the gas phase, allowing for detailed studies of its electronic and rotational spectra. core.ac.uk This method provides a complementary approach to the mass spectrometry-based techniques that rely on diethylphosphine sulfide as the starting material. core.ac.uk
The fragmentation of diethylphosphine sulfide provides pathways to several phosphinidene-related intermediates. The tautomer of thioxophosphane, H-S-P, is itself described as (thiohydroxy)phosphinidene, highlighting its phosphinidene (B88843) character. rsc.orgresearchgate.net In addition to H-S-P, electron impact ionization of diethylphosphine sulfide has been shown to yield fragment ions with the composition [H₃PS]•+. mdpi.com Collisional activation mass spectra and thermochemical data confirmed that these ions have the structure of [H₂P-SH]•+, another key phosphinidene-related intermediate that can be generated and studied in the gas phase using this precursor. mdpi.com
The documented utility of diethylphosphine sulfide is predominantly as a precursor for generating transient, low-coordinate phosphorus species for fundamental gas-phase studies. While the broader class of phosphine sulfides and oxides serves as important building blocks and reagents in the synthesis of complex molecules, including phosphorus-containing π-conjugated systems like phospholes and benzophospholes, a direct role for diethylphosphine sulfide in the synthesis of these stable materials is not extensively reported in the scientific literature. researchgate.netresearchgate.net The synthesis of such π-conjugated systems often involves the chemical modification of other, more complex phosphine sulfides or the sulfuration of corresponding phosphine oxides. researchgate.netresearchgate.net
Data Tables
Table 1: Generation of Transient Species from Diethylphosphine Sulfide
| Precursor | Technique | Intermediate Ion | Final Neutral Species | Research Focus | Citations |
|---|---|---|---|---|---|
| Diethylphosphine Sulfide | Electron Impact (EI) Ionization / NRMS | H-S-P•+ | H-S-P ((thiohydroxy)phosphinidene) | Gas-phase stability and characterization | rsc.org, researchgate.net, organic-chemistry.org |
| Diethylphosphine Sulfide | Negative Chemical Ionization (NCI) / NRMS | H-P=S•- | H-P=S (Thioxophosphane) | Gas-phase stability and characterization | rsc.org, researchgate.net |
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Formula / Abbreviation |
|---|---|
| Diethylphosphine Sulfide | (C₂H₅)₂HP=S |
| Thioxophosphane | H-P=S |
| (thiohydroxy)phosphinidene | H-S-P |
| Phosphine | PH₃ |
| Hydrogen Sulfide | H₂S |
Mechanistic Investigations of Diethylphosphine Sulfide Reactivity
Unimolecular Fragmentation Pathways
The study of the unimolecular fragmentation of diethylphosphine (B1582533) sulfide (B99878) provides insight into its intrinsic stability and the relative strengths of its covalent bonds. A primary method for investigating these pathways is mass spectrometry, where the molecule is subjected to high energy, typically through electron impact (EI), inducing ionization and subsequent fragmentation.
Detailed research using neutralization-reionization mass spectrometry (NRMS) has elucidated the fragmentation behavior of diethylphosphine sulfide upon ionization. researchgate.net When subjected to electron impact, diethylphosphine sulfide, (C₂H₅)₂HP=S, forms a radical cation. researchgate.net This initial species is unstable and undergoes fragmentation. The fragmentation process involves the cleavage of bonds, leading to the formation of smaller, stable ionic and neutral species. One of the key fragmentation pathways observed is the formation of the [HSP]⁺• radical cation. researchgate.net This indicates a rearrangement and cleavage process where the ethyl groups are lost, and the core P-S-H connectivity is established. researchgate.net
This fragmentation pattern underscores the stability of the [HSP] moiety as a radical cation under gas-phase conditions. The process can be summarized as the initial ionization of the parent molecule followed by the elimination of neutral fragments (such as ethene or ethane) to yield the observed smaller ions.
| Precursor Molecule | Ionization Method | Key Fragment Ion | Inferred Neutral Loss |
|---|---|---|---|
| Diethylphosphine sulfide | Electron Impact (EI) | [HSP]⁺• | C₄H₈ or C₂H₄ + C₂H₅• |
Multimolecular Reaction Mechanisms
Cycloaddition reactions are powerful tools in organic synthesis for forming cyclic compounds. fiveable.melibretexts.org In organophosphorus chemistry, molecules containing multiple bonds, including the P=S bond of thiophosphoryl compounds, can potentially participate as dipolarophiles or heterodienes. These reactions, such as [3+2] or [4+2] cycloadditions, involve the concerted or stepwise formation of a new ring system. fiveable.melibretexts.org For instance, the P=S moiety could theoretically react with a 1,3-dipole to form a five-membered heterocyclic ring.
However, while the P=S bond in various thiophosphoryl compounds is known to undergo such reactions, specific and detailed studies on the participation of diethylphosphine sulfide in cycloaddition reactions are not extensively documented in the surveyed scientific literature. The reactivity in these pathways is highly dependent on the substituents at the phosphorus center, which influence the electronic nature and steric accessibility of the P=S double bond. General mechanisms for cycloadditions involving thiophosphoryl compounds often proceed via a 1,3-dipolar cycloaddition pathway.
| Reactant 1 (Dipole) | Reactant 2 (Dipolarophile) | Reaction Type | Product Class |
|---|---|---|---|
| Nitrile Oxide (R-C≡N⁺-O⁻) | Thiophosphoryl Compound (R'₂P(H)=S) | 1,3-Dipolar Cycloaddition | Five-membered heterocycle |
Ligand exchange, or nucleophilic substitution, at the pentavalent phosphorus center is a fundamental reaction class for thiophosphoryl compounds. sapub.org These reactions involve the attack of a nucleophile on the electrophilic phosphorus atom, leading to the displacement of a leaving group. For diethylphosphine sulfide, the leaving group could be one of the ethyl anions or a hydride ion.
The mechanism of these substitution reactions at a thiophosphoryl center can be either concerted or stepwise. sapub.org
Concerted Mechanism (Sₙ2@P): In this pathway, the nucleophile attacks the phosphorus center, forming a single pentacoordinate transition state before the leaving group departs. This process typically results in the inversion of configuration at the phosphorus center. researchgate.net
Stepwise Mechanism: This pathway involves the formation of a stable or transient pentacoordinate intermediate, usually with a trigonal bipyramidal geometry. sapub.org This intermediate can then undergo pseudorotation before the leaving group is expelled, potentially leading to a mixture of stereochemical outcomes.
The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent. Studies on related thiophosphoryl chlorides show that reactions with various nucleophiles often proceed with inversion of configuration, suggesting a direct Sₙ2-type displacement at the phosphorus center. researchgate.net
| Mechanism | Description | Key Feature | Stereochemical Outcome |
|---|---|---|---|
| Concerted (Sₙ2@P) | Single-step bond formation and breaking. | Pentacoordinate Transition State | Inversion of configuration researchgate.net |
| Stepwise (Addition-Elimination) | Two-step process with an intermediate. | Pentacoordinate Intermediate sapub.org | Retention or Inversion |
Redox Chemistry Involving Diethylphosphine Sulfide and its Derivatives
The redox chemistry of diethylphosphine sulfide is centered on the phosphorus atom, which is in the +5 oxidation state, and its relationship to the corresponding trivalent diethylphosphine. The conversion between these two forms represents a fundamental redox couple in organophosphorus chemistry.
Reduction: Diethylphosphine sulfide can be reduced to diethylphosphine. This process involves the removal of the sulfur atom, which formally acts as an oxidant. This transformation is characteristic of phosphine (B1218219) sulfides, which can be used as mild sulfur-transfer agents in certain contexts.
Oxidation: Conversely, the synthesis of diethylphosphine sulfide is typically achieved through the oxidation of diethylphosphine. A common and efficient method is the direct reaction with elemental sulfur (S₈). In this reaction, the lone pair of electrons on the phosphorus atom of diethylphosphine attacks the sulfur ring, leading to the formation of the stable P=S bond. This redox reaction is a key method for preparing phosphine sulfides. nih.gov
Mass spectrometry studies also provide insight into the redox behavior of fragments derived from diethylphosphine sulfide. The radical cation [HSP]⁺•, formed during fragmentation, can be cleanly reduced in the gas phase. researchgate.net This highlights the ability of these sulfur-containing phosphorus species to accept electrons.
| Process | Reactant | Reagent | Product | Change at Phosphorus |
|---|---|---|---|---|
| Oxidation | Diethylphosphine | Sulfur (S₈) | Diethylphosphine sulfide | P(III) → P(V) |
| Reduction | Diethylphosphine sulfide | Reducing Agent (e.g., another phosphine) | Diethylphosphine | P(V) → P(III) |
Advanced Spectroscopic Characterization in Diethylphosphine Sulfide Research
Mass Spectrometric Approaches
Mass spectrometry (MS) is a fundamental tool for determining the molecular weight and elemental composition of diethylphosphine (B1582533) sulfide (B99878), as well as for probing its fragmentation patterns.
Molecular Beam Mass Spectrometry (MBMS)
Molecular Beam Mass Spectrometry (MBMS) is a powerful technique for the online, real-time analysis of chemical species, particularly suited for studying reactive intermediates in environments like pyrolysis and gasification. While specific MBMS studies focused solely on diethylphosphine sulfide are not prevalent in the literature, the technique's capabilities are highly relevant for potential research. MBMS could be employed to investigate the thermal decomposition of diethylphosphine sulfide, allowing for the rapid detection and quantification of transient, reactive species that may form at high temperatures. This would provide crucial data for understanding its stability and reaction mechanisms under thermal stress.
Double Collision Experiments for Isotope Confirmation
Confirming the elemental composition of a molecule is a critical function of mass spectrometry, and the isotopic pattern of sulfur (³²S, ³³S, ³⁴S, ³⁶S) serves as a definitive marker. Tandem mass spectrometry (MS/MS) techniques, which involve multiple stages of mass selection and fragmentation, are instrumental for unambiguous isotope confirmation.
In a typical tandem MS experiment, such as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), a specific parent ion of diethylphosphine sulfide is selected in the first mass analyzer. nih.gov This ion is then fragmented through collision-induced dissociation (CID). nih.gov A second mass analyzer then scans for specific fragment ions. This process enhances specificity and can be used to isolate and confirm the presence of sulfur-containing fragments by observing the characteristic isotopic distribution.
While "double collision" is a general term, modern triple quadrupole or hybrid mass spectrometers achieve this through controlled fragmentation processes. nih.gov These experiments can differentiate sulfur-containing ions from potential isobaric (same nominal mass) interferences, thereby confirming the presence and integrity of the sulfur atom within the molecular structure. High-resolution mass spectrometry (HRMS) further aids this by accurately measuring the mass of each isotope, allowing for precise validation against theoretical values. caltech.eduresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of diethylphosphine sulfide in solution. It provides detailed information about the connectivity and chemical environment of phosphorus, carbon, and hydrogen atoms within the molecule.
Phosphine-31 NMR in Mechanistic Studies
Phosphorus-31 (³¹P) NMR provides a direct and highly sensitive window into the chemical environment of the phosphorus nucleus. rsc.org For phosphine (B1218219) sulfides, the ³¹P chemical shift is a key diagnostic parameter. The conversion of a trivalent phosphine to a pentavalent phosphine sulfide results in a significant downfield shift in the ³¹P NMR spectrum, providing clear evidence of the P=S bond formation.
The typical chemical shift for a trialkylphosphine sulfide like triethylphosphine (B1216732) sulfide is around +54.5 ppm (relative to 85% H₃PO₄). youtube.com This distinct chemical shift range helps in identifying the compound and monitoring reactions. For instance, in mechanistic studies, the disappearance of a phosphine reactant signal and the appearance of a new signal in the phosphine sulfide region can be used to track reaction progress and identify intermediates. rsc.org The chemical shift anisotropy, which can be measured in solid-state NMR, also provides detailed information about the electronic structure around the phosphorus atom, distinguishing between P=S and P-S units. cdnsciencepub.comdtic.mil
Carbon-13 and Hydrogen-1 NMR for Structural Elucidation in Synthetic Contexts
¹H NMR: The proton NMR spectrum provides information on the ethyl groups.
Methylene (B1212753) Protons (-CH₂-): These protons are adjacent to the phosphorus atom and the methyl group. They typically appear as a multiplet, specifically a doublet of quartets, due to coupling with both the ³¹P nucleus (²J(P,H)) and the three protons of the methyl group (³J(H,H)).
Methyl Protons (-CH₃): These protons are further from the phosphorus atom. They appear as a doublet of triplets due to coupling with the two methylene protons (³J(H,H)) and a weaker, longer-range coupling to the phosphorus nucleus (³J(P,H)).
¹³C NMR: The carbon-13 NMR spectrum shows two distinct signals corresponding to the two non-equivalent carbons of the ethyl groups.
Alpha-Carbon (-CH₂-): This carbon, directly bonded to the phosphorus, will appear as a doublet due to one-bond coupling (¹J(P,C)). Its chemical shift is influenced by the electronegativity of the attached phosphorus-sulfur group.
Beta-Carbon (-CH₃): This carbon will also appear as a doublet due to two-bond coupling (²J(P,C)), which is typically smaller than the one-bond coupling.
The combination of these NMR experiments allows for the complete assignment of the molecule's structure. nih.gov
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant(s) |
|---|---|---|---|---|
| ³¹P | P=S | ~ +40 to +60 | Multiplet (if coupled to H) | ¹J(P,H) |
| ¹H | -CH₂-P | ~ 1.5 - 2.5 | Doublet of Quartets | ²J(P,H), ³J(H,H) |
| ¹H | -CH₃ | ~ 1.0 - 1.5 | Doublet of Triplets | ³J(P,H), ³J(H,H) |
| ¹³C | -CH₂-P | ~ 20 - 35 | Doublet | ¹J(P,C) |
| ¹³C | -CH₃ | ~ 10 - 20 | Doublet | ²J(P,C) |
Infrared (IR) and Raman Spectroscopic Analysis of Reactive Species
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa For diethylphosphine sulfide, these methods are particularly useful for identifying the characteristic vibrations of the P=S double bond and the attached ethyl groups.
The P=S stretching vibration is a key diagnostic feature. It typically gives rise to a moderately strong band in the IR and a strong band in the Raman spectrum. The exact frequency can vary depending on the substituents on the phosphorus atom and the physical state of the sample, but it generally appears in the 500-800 cm⁻¹ region. This band provides direct evidence for the presence of the phosphine sulfide functionality.
Other important vibrational modes include:
C-H Stretching: Asymmetric and symmetric stretching of the CH₃ and CH₂ groups, typically found in the 2800-3000 cm⁻¹ region. researchgate.net
C-H Bending: Various bending, scissoring, and rocking motions of the CH₃ and CH₂ groups, which appear in the fingerprint region below 1500 cm⁻¹. northwestern.edu
P-C Stretching: Vibrations associated with the phosphorus-carbon bonds.
C-C Stretching: Stretching of the carbon-carbon bond within the ethyl groups.
By monitoring changes in these vibrational frequencies under different conditions (e.g., upon complexation to a metal or during a chemical reaction), IR and Raman spectroscopy can provide valuable information about changes in bonding and the formation of reactive species.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|
| C-H Stretch | 2800 - 3000 | Strong | Medium-Strong |
| C-H Bend | 1350 - 1470 | Medium | Medium |
| P=S Stretch | 500 - 800 | Medium-Strong | Strong |
| P-C Stretch | 650 - 800 | Medium | Medium |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for the detection and characterization of paramagnetic species, including free radicals. In the context of diethylphosphine sulfide research, EPR spectroscopy is instrumental in identifying and understanding the electronic structure of radical species that may form during chemical reactions, photochemical processes, or upon exposure to ionizing radiation. While direct EPR studies on radical species of diethylphosphine sulfide are not extensively documented, the principles of EPR and data from analogous organophosphorus and sulfur-containing radicals provide a clear framework for their potential characterization.
Radical species derived from diethylphosphine sulfide could include the radical anion, [(C₂H₅)₂PS]⁻, or the radical cation, [(C₂H₅)₂PS]⁺. The unpaired electron in these species would interact with the magnetic moments of nearby nuclei, primarily the phosphorus-31 (³¹P) nucleus, which has a nuclear spin of I = 1/2 and 100% natural abundance. This interaction, known as hyperfine coupling, provides a unique fingerprint for the radical's identity and structure.
The EPR spectrum of a diethylphosphine sulfide radical would be characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is characteristic of the radical's electronic environment. For organosulfur radicals, the g-value often deviates significantly from that of a free electron (g ≈ 2.0023) due to the large spin-orbit coupling of the sulfur atom. This deviation is a key diagnostic feature.
The hyperfine coupling to the ³¹P nucleus would split the EPR signal into a doublet. The magnitude of this splitting, the hyperfine coupling constant (A), is directly proportional to the spin density of the unpaired electron on the phosphorus atom. This provides valuable information about the molecular orbital containing the unpaired electron. Further smaller hyperfine couplings to the protons of the ethyl groups may also be resolved under certain conditions, providing additional structural details.
High-field EPR techniques can offer enhanced resolution of the g-tensor, which is particularly useful for sulfur-containing radicals where the g-value can be anisotropic. nih.govwashington.edu This anisotropy provides detailed information about the geometric and electronic structure of the radical.
Detailed Research Findings
Due to the scarcity of direct experimental data for diethylphosphine sulfide radicals, the following table presents representative EPR data for analogous trialkylphosphine sulfide and related sulfur-centered radical anions. These values illustrate the typical range of g-values and ³¹P hyperfine coupling constants that would be expected for radical species of diethylphosphine sulfide. The significant hyperfine coupling to the ³¹P nucleus in trialkylphosphine sulfide radical anions indicates a substantial delocalization of the unpaired electron onto the phosphorus atom. In disulfide radical anions, the g-tensor components are characteristic of a sulfur-centered radical. nih.gov
| Radical Species | g-value (isotropic or principal components) | Hyperfine Coupling Constant (A) / G | Reference |
|---|---|---|---|
| Triphenylphosphine (B44618) sulfide radical anion | g_iso ≈ 2.004 | A(³¹P) ≈ 25 | Hypothetical values based on related literature |
| Tri(tert-butyl)phosphine sulfide radical anion | g_iso ≈ 2.005 | A(³¹P) ≈ 30 | Hypothetical values based on related literature |
| Disulfide radical anion | g₁ = 2.023, g₂ = 2.015, g₃ = 2.002 | - | nih.gov |
Note: Data for trialkylphosphine sulfide radical anions are representative and intended to illustrate the expected spectroscopic features.
The study of radical species through EPR spectroscopy provides fundamental insights into reaction mechanisms, electronic structures, and transient intermediates involving diethylphosphine sulfide.
Computational and Theoretical Studies on Diethylphosphine Sulfide Systems
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organophosphorus compounds due to its favorable balance of computational cost and accuracy. mdpi.com It is used to calculate molecular-level descriptors like orbital energies and charge distributions, which are key to identifying reactive sites and understanding reaction mechanisms. mdpi.com
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving diethylphosphine (B1582533) sulfide (B99878). This allows for the detailed elucidation of reaction pathways, including the identification of transition states and intermediates. rsc.org In studies of related phosphine-catalyzed reactions, DFT has been successfully used to clarify the entire catalytic cycle, from the initial nucleophilic attack of the phosphine (B1218219) to the formation of intermediates and the final product release. rsc.org The process involves optimizing the geometries of reactants, products, and all transient species. researchgate.net By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate activation barriers, which are critical for understanding reaction kinetics. researchgate.net For instance, theoretical studies on the reactivity of secondary phosphanes with radical sources have relied on DFT calculations to reveal the intermediacy of various open-shell complexes and to understand their reaction pathways. researchgate.net
A significant application of DFT is the calculation of the energies of reactive intermediates, which provides insight into their stability and likelihood of formation. mdpi.com For reactions involving diethylphosphine sulfide, this could include species such as radicals or zwitterionic intermediates. DFT can be used to estimate properties like bond dissociation energies (BDE) to predict the feasibility of radical mechanisms. mdpi.com The stability of different isomers or conformers of an intermediate can also be compared based on their calculated total energies. acs.org These energy calculations are crucial for building a comprehensive understanding of a reaction's thermodynamic and kinetic profile.
To illustrate, the relative energies of species along a hypothetical reaction coordinate, as determined by DFT, can be presented.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | Diethylphosphine sulfide + Substrate | 0.0 |
| TS1 | First Transition State | +21.5 |
| Intermediate | Zwitterionic Adduct | -5.2 |
| TS2 | Second Transition State | +15.8 |
| Products | Final Product + Catalyst | -18.7 |
This table is illustrative and shows the type of data generated from DFT calculations to map a reaction profile. The values are hypothetical.
Ab Initio Methods in Electronic Structure Determination
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are essential for obtaining highly accurate electronic structure information, especially for systems where DFT may be less reliable.
Multi-Reference Configuration Interaction (MRCI) is a high-level ab initio method used to accurately describe the electronic states of molecules, particularly when the electronic structure cannot be represented by a single Slater determinant (i.e., when it has significant multireference character). aip.org MRCI calculations build upon a multiconfigurational self-consistent field (MCSCF) or complete active space self-consistent field (CASSCF) reference wavefunction, to which single and double excitations are applied to account for dynamic electron correlation. aip.org While computationally demanding, MRCI can provide very accurate potential energy surfaces and spectroscopic properties for ground and excited states. researchgate.net In a relevant study, radical cations generated from the electron impact ionization of diethylphosphine sulfide, (C₂H₅)₂HP=S, were investigated using extensive ab initio MRCI calculations to understand their electronic structure and properties. researchgate.net
Coupled Cluster theory, particularly the CCSD(T) method, is often referred to as the "gold standard" of quantum chemistry for its ability to produce highly accurate energies for molecules near their equilibrium geometry. github.io The method includes single and double excitations (CCSD) and adds a perturbative correction for triple excitations (T), which accounts for a significant portion of the electron correlation energy. github.ioaps.org CCSD(T) calculations are used to obtain precise thermochemical data, such as heats of formation, and to serve as a benchmark for less computationally expensive methods like DFT. nih.gov However, the applicability of standard CCSD(T) can be limited in systems with strong multireference character, where an assessment using diagnostics like the T1 diagnostic is often necessary to ensure the reliability of the single-reference approach. researchgate.net
Analysis of Electronic States and Energy Gaps
Computational methods are vital for analyzing the electronic states of diethylphosphine sulfide and determining key properties like the HOMO-LUMO energy gap. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A large HOMO-LUMO gap generally suggests high stability and low chemical reactivity, whereas a small gap indicates that the molecule can be more easily excited and is more reactive. mdpi.com
DFT calculations are commonly used to determine the energies of these frontier orbitals. The analysis of these orbitals provides insight into the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. mdpi.com
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 5.3 |
This table presents typical data obtained from electronic structure calculations on organophosphorus sulfide compounds. The values are illustrative examples based on related systems. mdpi.com
Furthermore, advanced methods are used to study the energies of different electronic spin states, such as the singlet-triplet energy gap (ΔE_ST). frontiersin.orgarxiv.org This gap is fundamental to understanding the photophysical properties of a molecule and its potential applications in areas like organic light-emitting diodes.
Singlet-Triplet Energy Separations in Derived Species
The energy separation between the lowest singlet (S₁) and triplet (T₁) electronic states (ΔEₛₜ) is a fundamental property that dictates the ground-state multiplicity and photochemical behavior of a molecule. In the field of phosphorus chemistry, particularly for reactive intermediates like phosphinidenes (R-P), this energy gap is of critical importance. While many phosphinidenes possess a triplet ground state, the nature of the substituent (R) can significantly influence the ΔEₛₜ, in some cases leading to a stabilized singlet ground state. researchgate.net
Computational studies using Density Functional Theory (DFT) and ab initio methods have been employed to investigate substituent effects on the singlet-triplet energy gap in a variety of phosphinidenes. researchgate.netresearchgate.net These theoretical models are highly relevant to diethylphosphine sulfide, as its electron impact ionization has been used to generate radical cations of derived species like thioxophosphane (HPS) and its tautomer, thiohydroxyphosphinidene (HSP), for gas-phase studies. researchgate.netresearchgate.net
Theoretical investigations on families of diamino(phosphino)phosphinidenes have shown that all scrutinized novel phosphinidenes exhibit a singlet ground state. researchgate.net The magnitude of the singlet-triplet energy gap was found to be highly dependent on the molecular structure. As shown in the table below, the singlet-triplet gap generally increases when moving from acyclic structures to cyclic saturated and then to cyclic unsaturated systems in the gas phase. researchgate.net This trend provides a rational framework for designing molecules with specific electronic properties.
| Phosphinidene (B88843) Structure Type | Trend in Singlet-Triplet Energy Gap (ΔEₛₜ) | Trend in HOMO-LUMO Band Gap (ΔEH-L) |
|---|---|---|
| Acyclic | Lowest | Highest |
| Cyclic-Unsaturated | Intermediate | Intermediate |
| Cyclic-Saturated | Highest | Lowest |
This table illustrates the general trends in calculated energy gaps for different structural types of diamino(phosphino)phosphinidenes based on DFT (B3LYP/6-311++G) calculations. researchgate.net
Molecular Orbital Analysis and Electronic Density Distributions
Molecular orbital (MO) theory and population analysis methods are essential for describing the electronic structure and bonding in molecules like diethylphosphine sulfide. The nature of the thiophosphoryl (P=S) bond is often described not as a simple double bond but as a dative or semi-polar single bond (P⁺-S⁻) reinforced by π-back-bonding from sulfur p-orbitals to acceptor orbitals on phosphorus. scispace.com
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (1) S | π(P-C) | 32.89 |
| LP (2) S | σ(P-C) | 10.15 |
This table presents selected NBO donor-acceptor interactions and their corresponding second-order perturbation theory analysis energies (E(2)) for phosphinine sulfide (C₅H₅P=S), calculated at the B3LYP-D3/def2-TZVP level of theory. fu-berlin.de Note that interactions are shown for one side of the symmetric ring.
Electronic density distributions, often calculated using Mulliken population analysis, further clarify the charge distribution. Calculations on phosphine sulfide (H₃PS) show that the d-orbitals on the sulfur atom play a very minor role in bonding, with a Mulliken population of just 0.045. scispace.com This supports the model of the P=S bond being dominated by σ-donation and pπ-pπ back-bonding, rather than significant involvement of phosphorus or sulfur d-orbitals. scispace.com
Prediction of Spectroscopic Parameters
Computational methods are widely used to predict spectroscopic parameters, which aids in the identification and characterization of compounds. Ab initio and DFT calculations can accurately forecast vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. acs.orgsemanticscholar.org
For phosphine sulfides, ab initio calculations of harmonic force fields have been performed to predict their vibrational spectra. acs.org These calculations provide theoretical frequencies and intensities for vibrational modes, most notably the P=S stretching frequency, which is a key diagnostic peak in IR and Raman spectra. nsf.gov
Similarly, quantum-chemical calculations are employed to determine NMR shielding constants, from which chemical shifts (δ) can be derived. semanticscholar.orgresearchgate.net The ³¹P NMR chemical shift is particularly important for characterizing organophosphorus compounds. DFT-based methods have shown good agreement with experimental ³¹P NMR data for various phosphine sulfides and related azole derivatives. semanticscholar.orgresearchgate.net For example, calculations on organophosphorus azoles incorporating a phosphine sulfide moiety were performed to confirm intramolecular coordination by comparing calculated and experimental phosphorus shielding constants. semanticscholar.org These predictive capabilities are invaluable for confirming proposed structures and understanding the electronic environment of the phosphorus nucleus.
| Molecule | Parameter | Computational Method | Predicted Value |
|---|---|---|---|
| H₃P=S | P=S Stretch (ν) | Ab initio (MP2) | 731 cm⁻¹ |
| (CH₃)₃P=S | P=S Stretch (ν) | Ab initio (MP2) | 615 cm⁻¹ |
| (tBu)P(S)A | ³¹P Chemical Shift (δ) | Not Specified | 134.1 ppm |
| HP(S)A | ³¹P Chemical Shift (δ) | Not Specified | -1.2 ppm |
This table shows examples of predicted spectroscopic parameters for representative phosphine sulfides from various computational studies. Vibrational frequencies are from reference acs.org (scaled values). ³¹P NMR shifts for tBuP(S)A and HP(S)A (where A = anthracene) are experimental values reported alongside computational work in reference nsf.gov, illustrating the type of data computational studies aim to predict.
Coordination Chemistry and Ligand Contexts Involving Diethylphosphine Sulfide Derived Species
Phosphinidene (B88843) Complexes and their Electronic Properties
Phosphinidenes (R–P), the phosphorus analogues of carbenes, are highly reactive species that can be stabilized as ligands in transition metal complexes. While diethylphosphine (B1582533) sulfide (B99878) itself is not directly a phosphinidene, its derivatives can lead to related low-valent phosphorus species. For instance, radical cations generated by electron impact ionization of diethylphosphine sulfide, (C₂H₅)₂HP=S, are cleanly reduced to H–S–P, and the corresponding anions are oxidized to H–P=S, demonstrating the accessibility of simple phosphinidene-like species. researchgate.net
The electronic properties of phosphinidene complexes are heavily influenced by the nature of the metal center and the co-ligands. d-nb.info Cationic N-heterocyclic carbene (NHC)-phosphinidene complexes, for example, exhibit characteristic low-field ³¹P NMR resonances and short metal-phosphorus double bonds. d-nb.info Density functional theory (DFT) calculations on such systems reveal that the metal-phosphorus bond can be described as an interaction between a triplet [(NHC)P]⁺ cation and a triplet metal complex fragment. d-nb.info This results in highly covalent σ- and π-contributions to the bond. d-nb.info The electronic character of the phosphinidene ligand can be modulated; for instance, the (NHC)P ligand in some manganese complexes can act as either a one- or three-electron donor, switching its electronic properties to facilitate reactions like associative ligand substitution. nih.gov This behavior is analogous to the well-known nitrosyl ligand. nih.gov
The stability and reactivity of phosphinidenes are critical. While free phosphinidenes are often transient, their complexes can be stable at room temperature. researchgate.net The electronic ground state of some (phosphino)phosphinidenes indicates multiple bond character where the terminal phosphorus atom is negatively charged; however, their reactivity is often electrophilic, as expected for an electron-deficient species. researchgate.net The electronic properties can be fine-tuned by substituents, with groups like R'₂C=N- providing significant stabilization to the phosphinidene center, leading to a singlet ground state. researchgate.net
Table 1: Spectroscopic and Structural Data for Representative Phosphinidene Complexes
| Complex | ³¹P NMR (ppm) | M=P Bond Length (Å) | Reference |
|---|---|---|---|
| [(η⁵-C₅Me₅)(Mes*P)Ir(CO)] | 804.6 | 2.1783(8) | d-nb.info |
| [(η⁵-C₅Me₅){(IDipp)P}Ir(CO)][BArF] | 596.9 | 2.1905(10) | d-nb.info |
| [(IDipp)PMn(CO)₄] | Not specified | Short, indicative of double bond | nih.gov |
Note: Data for complexes analogous to those derivable from diethylphosphine sulfide are presented to illustrate typical electronic and structural properties.
Phosphide (B1233454) and Phosphaethynolate Transfer Chemistry
Species derived from phosphine (B1218219) sulfides can participate in transfer reactions, delivering phosphide ([PR₂]⁻) or related phosphorus-containing fragments to other molecules. A key reagent in modern phosphorus chemistry that exemplifies this reactivity is the phosphaethynolate anion, [PCO]⁻. nih.govwikipedia.org This anion is a versatile phosphorus transfer agent used in the synthesis of a wide array of organophosphorus compounds. nih.gov
The phosphaethynolate anion is an ambidentate nucleophile, capable of reacting through either its phosphorus or oxygen atom. wikipedia.org Its reaction with various electrophiles can lead to the formation of secondary and tertiary phosphines, demonstrating its utility as a P-atom transfer agent. nih.govrsc.org For example, the reaction of Na(OCP) with certain electrophiles has been used to synthesize bulky secondary phosphine oxides, which have proven to be effective ligands in Suzuki cross-coupling reactions. nih.govrsc.org
Mechanistic studies, including DFT calculations, have shed light on these transfer reactions. In a reaction with an alkylidyne complex, the [PCO]⁻ anion was shown to undergo an unprecedented P-atom transfer to the alkylidyne carbon. nih.gov The proposed mechanism involves a [2+2]-cycloaddition of the P≡C bond of the phosphaethynolate across the metal-carbon triple bond, followed by a reductive decarbonylation step. nih.gov This highlights the ability of the [PCO]⁻ anion to act as a source of a naked phosphorus atom in certain chemical contexts. nih.gov This type of reactivity provides a synthetic route to novel organophosphorus molecules and phosphorus-based transition metal complexes. nih.gov
Role in Stabilizing Low-Valent Phosphorus Species
Ligands derived from phosphine sulfides and related compounds play a crucial role in stabilizing low-valent phosphorus species, particularly phosphinidenes. researchgate.net The high reactivity of free phosphinidenes makes them difficult to isolate, but coordination to a transition metal or a strong Lewis base like an N-heterocyclic carbene (NHC) provides a viable stabilization strategy. researchgate.netd-nb.info
NHC-phosphinidene adducts, such as (NHC)PR, have emerged as an important class of compounds where the NHC ligand stabilizes the phosphorus atom in a low oxidation state and coordination environment. nih.gov The resulting NHC-stabilized phosphinidenes can then serve as ligands for transition metals. For example, chloride abstraction from complexes like [(η⁶-p-cymene){(IDipp)P}MCl] (M=Ru, Os) generates cationic 16-electron phosphinidene complexes. d-nb.info These complexes exhibit structural and spectroscopic properties similar to classic nucleophilic arylphosphinidene complexes. d-nb.info
The stability of these low-valent species is a result of electronic factors. The interaction between the phosphinidene phosphorus and the metal center often involves significant M-P double bond character, as seen in the pentacoordinate manganese complex [(IDipp)PMn(CO)₄], which achieves an 18-valence-electron configuration by treating the (NHC)P ligand as a three-electron donor. nih.gov This stabilization allows the phosphinidene complexes to undergo further reactions, such as phosphinidene transfer or chalcogenation at the metal-phosphorus bond, leading to the formation of novel metallacycles like metalladiphosphiranes. nih.gov
Table of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| (C₂H₅)₂HP=S | Diethylphosphine sulfide |
| Na(OCP) | Sodium phosphaethynolate |
| IDipp | 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene |
| BArF | Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate |
| Mes* | 2,4,6-tri-tert-butylphenyl |
| dtbpe | 1,2-(di-tert-butylphosphino)ethylene |
| dmp | 2,6-dimesitylphenyl |
Synthesis and Reactivity of Diethylphosphine Sulfide Derivatives and Analogues
Substituted Diethylphosphine (B1582533) Sulfides
The synthesis of substituted diethylphosphine sulfides involves the introduction of various functional groups to the diethylphosphine sulfide (B99878) core. These derivatives exhibit unique reactivity profiles.
A primary method for creating these compounds involves the reaction of tetraethyldiphosphine (B13738307) disulfide (TEDPDS) with various organic substrates in the presence of a catalyst. For instance, rhodium-catalyzed reactions of TEDPDS with thioesters or acid fluorides can produce acylphosphine sulfides. rsc.orgresearchgate.net Similarly, the reaction with 1-alkylthioalkynes yields 1-alkynylphosphine sulfides. rsc.orgresearchgate.net A notable example is the synthesis of (2-benzothiazolyl)diethylphosphine sulfide from the reaction of 2-tolylthiobenzothiazole with TEDPDS. rsc.org
Another class of derivatives, α-hydroxy-substituted trialkylphosphine sulfides, can be synthesized. These are formed through the reaction of dialkylphosphine sulfides with aldehydes or ketones. While reactions with aldehydes proceed readily at room temperature, those involving ketones often necessitate the presence of a base or elevated temperatures (80–100 °C). thieme-connect.de The chloromethyl derivative, chloromethyl(diethyl)phosphine sulfide, is another example of a substituted diethylphosphine sulfide. ontosight.ai
The reactivity of these substituted derivatives is diverse. For example, diethyl-aroylphosphine sulfides can undergo interconversion reactions with acid fluorides, thioesters, and esters, catalyzed by rhodium complexes. rsc.org
Table 1: Synthesis of Substituted Diethylphosphine Sulfide Derivatives
| Derivative Type | Reactants | Catalyst/Conditions | Reference |
|---|---|---|---|
| Diethyl-aroylphosphine sulfide | Tetraethyldiphosphine disulfide (TEDPDS) + Aryl thioester | Rhodium complex | rsc.org |
| Diethyl-aroylphosphine sulfide | Tetraethyldiphosphine disulfide (TEDPDS) + Acid fluoride | Rhodium complex | researchgate.net |
| 1-Alkynylphosphine sulfide | Tetraethyldiphosphine disulfide (TEDPDS) + 1-Alkylthioalkyne | RhH(PPh₃)₄ and DEPE | rsc.org |
| (2-Benzothiazolyl)diethylphosphine sulfide | Tetraethyldiphosphine disulfide (TEDPDS) + 2-Tolylthiobenzothiazole | Rhodium catalyst | rsc.org |
| α-Hydroxy-substituted phosphine (B1218219) sulfides | Dialkylphosphine sulfide + Aldehyde/Ketone | Base or heat for ketones | thieme-connect.de |
| Chloromethyl(diethyl)phosphine sulfide | Not detailed | Not detailed | ontosight.ai |
Related Phosphine Chalcogenides (e.g., Oxides, Selenides)
Phosphine chalcogenides related to diethylphosphine sulfide include diethylphosphine oxide and diethylphosphine selenide, where the sulfur atom is replaced by oxygen or selenium, respectively.
Diethylphosphine Oxide (DEPO)
Synthesis: Diethylphosphine oxide can be prepared through several routes. A common laboratory method involves the reaction of diethyl phosphite (B83602) with an ethylmagnesium bromide Grignard reagent. acs.orgacs.org It can also be formed by the controlled oxidation of diethylphosphine with oxygen. chembk.com
Reactivity: DEPO is a versatile reagent in organic synthesis. It is particularly noted for its role in mediating radical reactions in aqueous media, such as the preparation of indolones. acs.orgacs.org This offers a less toxic alternative to traditional organotin hydrides. acs.org DEPO can also undergo chlorination to yield diethylphosphoryl chloride. smolecule.com
Diethylphosphine Selenide
Synthesis: The synthesis of phosphine selenides is generally achieved by treating the corresponding phosphine with elemental selenium. uni-freiburg.denih.gov Another method involves using tetrabutylammonium (B224687) selenocyanate (B1200272) as the selenium source. jst.go.jp A three-component reaction involving a secondary phosphine selenide, elemental selenium, and an amine can also be used to produce related diorganodiselenophosphinates. researchgate.net
Reactivity: Phosphine selenides can participate in chalcogen exchange reactions. For example, a hydrogen-bond-assisted selenium transfer can occur between phosphine selenides and arsine oxides to form arsine selenides and phosphine oxides. uni-regensburg.de The P=Se bond in phosphinine selenides has shown reactivity towards alkynes and gold(I) chloride. uni-freiburg.de
Table 2: Comparison of Diethylphosphine Oxide and Diethylphosphine Selenide
| Feature | Diethylphosphine Oxide (DEPO) | Diethylphosphine Selenide |
|---|---|---|
| Formula | (C₂H₅)₂P(O)H | (C₂H₅)₂P(Se)H |
| Common Synthesis | Reaction of diethyl phosphite with ethylmagnesium bromide. acs.orgacs.org | Reaction of diethylphosphine with elemental selenium. uni-freiburg.denih.gov |
| Key Reactivity | Mediator for radical reactions in water. acs.orgacs.org | Chalcogen exchange reactions. uni-regensburg.de |
| Notable Reaction Product | Diethylphosphoryl chloride (via chlorination). smolecule.com | Diorganodiselenophosphinates (via reaction with Se and amines). researchgate.net |
Diphosphine Disulfide Analogues and their Reactivity
The most prominent diphosphine disulfide analogue of diethylphosphine sulfide is tetraethyldiphosphine disulfide (TEDPDS), which can be viewed as a dimer. This compound is a key reagent in the synthesis of other organophosphorus compounds.
A significant area of reactivity for TEDPDS is its use in rhodium-catalyzed exchange reactions. researchmap.jp Symmetrical diphosphine disulfides like TEDPDS can react with other symmetrical diphosphine disulfides (e.g., tetraphenyldiphosphine disulfide) to produce unsymmetrical diphosphine disulfides in an equilibrium mixture. researchmap.jp These unsymmetrical products can then be isolated via chromatography. researchmap.jp This catalytic exchange is also applicable to tetraalkyldiphosphine disulfides, though the addition of triphenylphosphine (B44618) is often essential for the reaction to proceed. researchmap.jp
Furthermore, TEDPDS serves as a precursor for synthesizing various phosphine sulfides. Its reaction with thioesters, catalyzed by a rhodium complex, is a method for preparing acylphosphine sulfides. researchgate.netnih.gov For example, reacting S-(p-tolyl) p-methoxybenzothioate with TEDPDS in the presence of RhH(PPh₃)₄ and 1,2-(diethylphosphino)ethane (depe) yields the corresponding acylphosphine sulfide. nih.gov Similarly, the rhodium-catalyzed reaction of TEDPDS with 1-alkylthioalkynes produces 1-alkynylphosphine sulfides. rsc.orgresearchgate.net
Table 3: Key Reactions of Tetraethyldiphosphine Disulfide (TEDPDS)
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| P-P Bond Exchange | TEDPDS + Tetraphenyldiphosphine disulfide | Rhodium complex | Unsymmetric diphosphine disulfides | researchmap.jp |
| Acylphosphine Sulfide Synthesis | TEDPDS + Thioester | RhH(PPh₃)₄ / depe | Acylphosphine sulfide | researchgate.netnih.gov |
| 1-Alkynylphosphine Sulfide Synthesis | TEDPDS + 1-Alkylthioalkyne | RhH(PPh₃)₄ / depe | 1-Alkynylphosphine sulfide | rsc.orgresearchgate.net |
| Benzothiazolylphosphine Sulfide Synthesis | TEDPDS + 2-Arylthiobenzothiazole | Rhodium catalyst | (2-Benzothiazolyl)diethylphosphine sulfide | rsc.orgresearchgate.net |
Heterocyclic Phosphine Sulfide Systems
Heterocyclic systems incorporating a phosphine sulfide moiety represent a diverse class of compounds with applications in catalysis and materials science. The synthesis often involves building the heterocyclic framework around a phosphorus center or functionalizing a pre-existing heterocycle with a phosphine sulfide group.
One synthetic approach involves the reaction of TEDPDS with heterocyclic substrates. For example, (2-benzothiazolyl)diethylphosphine sulfide was obtained by reacting 2-tolylthiobenzothiazole with TEDPDS in the presence of a rhodium catalyst. rsc.org Another strategy involves the direct sulfurization of a heterocyclic phosphine. The synthesis of phosphinine sulfides, which are more stable than their oxide counterparts, has been reported. nih.gov These compounds exhibit high reactivity in cycloaddition reactions. nih.gov Similarly, bis(dibenzophosphole sulfide) derivatives have been synthesized. rsc.org
The reactivity of these heterocyclic systems is often centered on the coordination capabilities of the phosphine sulfide group or the unique electronic properties of the heterocyclic ring. For instance, phosphine-functionalized N-heterocyclic carbenes (NHCs) react with metal carbonyl clusters like [Ru₃(CO)₁₂] to form various coordination complexes, demonstrating the ligand properties of such systems. acs.org Phosphabarrelenes, formed from the cycloaddition of phosphinine sulfides with alkynes, are also of interest as ligands. psu.edu
Table 4: Examples of Heterocyclic Phosphine Sulfide Systems
| Heterocyclic System | Synthetic Route | Key Reactivity/Application | Reference |
|---|---|---|---|
| (2-Benzothiazolyl)diethylphosphine sulfide | Reaction of TEDPDS with 2-tolylthiobenzothiazole | Organophosphorus synthesis | rsc.org |
| Phosphinine Sulfides | Sulfurization of phosphinines | Cycloaddition reactions | nih.gov |
| Bis(dibenzophosphole sulfide) derivatives | Multi-step synthesis from dibenzophosphole | Intermediate for ligands | rsc.org |
| Phosphabarrelenes | Cycloaddition of phosphinine sulfides and alkynes | Ligands for metal complexes | psu.edu |
| NHC-Phosphine Sulfides | Sulfurization of NHC-phosphine precursors | Ligands in coordination chemistry | acs.org |
Future Research Directions and Outlook in Diethylphosphine Sulfide Chemistry
Exploration of Novel Synthetic Pathways
The development of new and efficient methods for the synthesis of diethylphosphine (B1582533) sulfide (B99878) and its derivatives is a cornerstone of advancing this field. While traditional methods exist, future research will likely focus on more atom-economical and sustainable synthetic routes.
Key areas of investigation include:
Catalytic C-P Bond Formation: Transition metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-phosphorus bonds. rsc.org Future work will likely expand the scope of catalysts, particularly those based on palladium, to enable the efficient synthesis of a wider variety of functionalized diethylphosphine sulfides. rsc.org
Hydrophosphination Reactions: The addition of a P-H bond across unsaturated carbon-carbon or carbon-heteroatom bonds represents a highly atom-economical approach. rsc.org Research into base- or metal-catalyzed hydrophosphination reactions involving diethylphosphine sulfide precursors could provide direct access to novel organophosphorus compounds. rsc.org
Innovative Precursors: Exploration of alternative phosphorus sources beyond traditional reagents could lead to more efficient and selective syntheses. This includes investigating the reactivity of elemental phosphorus or employing specifically designed phosphine-generating reagents. mdpi.comuni-regensburg.de
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic C-P Coupling | High functional group tolerance, broad substrate scope. rsc.org | Development of more active and selective palladium catalysts. rsc.org |
| Hydrophosphination | 100% atom economy, potential for high selectivity. rsc.org | Catalyst development (base and metal-catalyzed), understanding regioselectivity. rsc.org |
| Novel Precursors | Cost-effectiveness, novel reactivity patterns. mdpi.comuni-regensburg.de | Activation of elemental phosphorus, design of new phosphinating agents. mdpi.comuni-regensburg.de |
Development of Catalytic Applications Involving Derived Intermediates
The true potential of diethylphosphine sulfide lies not only in its own properties but also in the reactivity of its derived intermediates. Future research will increasingly focus on harnessing these intermediates for catalytic applications.
Nucleophilic Phosphine (B1218219) Catalysis: Phosphines are well-established as potent nucleophilic catalysts. nih.gov The electronic and steric profile of diethylphosphine can be fine-tuned in its sulfide or other derivatives to modulate the reactivity of the corresponding phosphine in catalytic cycles. Research will likely explore the use of diethylphosphine-derived catalysts in reactions such as Morita-Baylis-Hillman, Michael additions, and various annulation reactions. nih.gov
Ligand Development for Transition Metal Catalysis: Diethylphosphine sulfide can serve as a precursor to a wide array of phosphine ligands for transition metal catalysis. ethernet.edu.et Future efforts will be directed towards the synthesis of chiral and functionalized diethylphosphine-containing ligands for asymmetric catalysis, such as allylic alkylations. researchgate.net The development of ligands with unique electronic and steric properties can lead to catalysts with enhanced activity, selectivity, and stability.
Frustrated Lewis Pair (FLP) Chemistry: The combination of a sterically hindered Lewis basic phosphine and a Lewis acid can lead to the formation of a frustrated Lewis pair, capable of activating small molecules. nih.gov The steric bulk of the diethylphosphino group makes it a candidate for incorporation into FLP systems. Future research could explore the synthesis of diethylphosphine-based FLPs and their application in hydrogenation and other challenging transformations.
Advanced Characterization Techniques for Elusive Species
A deeper understanding of the reaction mechanisms and the nature of reactive intermediates in diethylphosphine sulfide chemistry necessitates the use of advanced characterization techniques.
Ultrahigh-Resolution Mass Spectrometry: Techniques like Fourier transform-ion cyclotron resonance mass spectrometry (FT-ICR MS) are crucial for the detailed molecular characterization of complex mixtures of organophosphorus compounds. nih.govacs.org This will be particularly important for identifying and characterizing low-concentration intermediates and byproducts in synthetic and catalytic reactions involving diethylphosphine sulfide. nih.govacs.org
In Situ Spectroscopy: The use of in situ spectroscopic methods, such as NMR and IR spectroscopy, under reaction conditions can provide invaluable real-time information on the formation and consumption of intermediates. This will be critical for elucidating complex reaction pathways and optimizing reaction conditions.
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structures. mit.edu Future work will focus on crystallizing and characterizing novel diethylphosphine sulfide derivatives and their metal complexes to gain precise insights into their bonding and three-dimensional structures. mit.edu
Broader Theoretical Frameworks for Phosphorus Reactivity
Computational chemistry and theoretical modeling are becoming indispensable tools for understanding and predicting the reactivity of organophosphorus compounds.
Density Functional Theory (DFT) Calculations: DFT calculations can provide detailed insights into the electronic structure, bonding, and reaction mechanisms of diethylphosphine sulfide and its derivatives. acs.org Future theoretical studies will likely focus on modeling reaction pathways, predicting the stability of intermediates, and designing new catalysts with enhanced properties.
Machine Learning Force Fields: For complex systems and dynamic processes, machine learning force fields can offer a computationally efficient way to explore potential energy surfaces. researchgate.net This approach could be applied to study the conformational dynamics of diethylphosphine sulfide-containing ligands and their interactions with metal centers. researchgate.net
Understanding Non-Trigonal Phosphorus Geometry: The reactivity of phosphorus compounds is often dictated by their geometry. Theoretical investigations into non-trigonal phosphorus geometries, which can lead to electrophilic reactivity, could open up new avenues for the application of diethylphosphine sulfide derivatives in catalysis. mit.edu
Expanding the Scope of Related Organophosphorus Compounds
The knowledge gained from studying diethylphosphine sulfide can be leveraged to explore a wider range of related organophosphorus compounds with potentially enhanced or novel properties.
Phosphine Chalcogenides: The chemistry of phosphine oxides, selenides, and tellurides is closely related to that of phosphine sulfides. rsc.org Future research will involve the synthesis and comparative studies of the full range of diethylphosphine chalcogenides to understand the influence of the chalcogen atom on their reactivity and coordination chemistry.
Functionalized Phosphines: The introduction of additional functional groups onto the ethyl backbones of diethylphosphine sulfide can lead to ligands with tailored properties for specific applications, such as water-soluble catalysts or ligands for biphasic catalysis. core.ac.uk
Phosphonium (B103445) Salts: The quaternization of the phosphorus atom in diethylphosphine derivatives leads to the formation of phosphonium salts, which have applications as phase-transfer catalysts and ionic liquids. nih.gov Future work could explore the synthesis and catalytic applications of novel phosphonium salts derived from diethylphosphine sulfide.
By pursuing these interconnected research avenues, the scientific community can unlock the full potential of diethylphosphine sulfide and its derivatives, paving the way for new discoveries and applications in catalysis, materials science, and synthetic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
